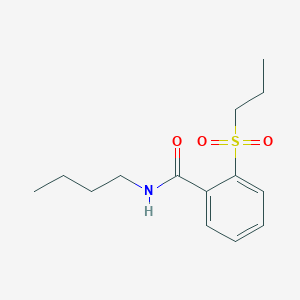![molecular formula C20H24N2O2S B4876591 2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide, also known as MPTA, is a chemical compound that has been studied for its potential use in scientific research. MPTA is a small molecule inhibitor that has been shown to target specific proteins in cells, making it a valuable tool for understanding cellular processes and developing new treatments for diseases.
Wirkmechanismus
2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide works by binding to specific proteins in cells and inhibiting their activity. It has been shown to target a variety of proteins involved in cellular processes, such as cell division, inflammation, and neuronal signaling. This compound's mechanism of action is thought to involve the disruption of protein-protein interactions, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell growth and induce cell death in cancer cells. This compound has also been shown to reduce inflammation in cells by blocking the activity of specific proteins involved in the inflammatory response. Additionally, this compound has been shown to affect neuronal signaling, potentially leading to improvements in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for investigating specific proteins and pathways in cells. This compound's mechanism of action is also well-understood, making it easier to interpret experimental results. However, this compound also has some limitations. It may not be effective against all types of cancer cells or in all experimental settings. Additionally, this compound's effects on cellular processes may be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research involving 2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide. One area of interest is in developing this compound derivatives that are more effective against specific types of cancer cells or have fewer side effects. Another potential direction is in investigating this compound's effects on other cellular processes, such as metabolism or cell signaling. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy. Overall, this compound has the potential to be a valuable tool for understanding cellular processes and developing new treatments for diseases.
Synthesemethoden
2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide can be synthesized using a multi-step process involving a series of chemical reactions. The synthesis method involves the reaction of 4-methylthiophenol with 4-(4-morpholinyl)benzaldehyde to form a Schiff base intermediate, which is then reduced using sodium borohydride to produce the final product, this compound. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide has been used in various scientific research studies to investigate its potential as a therapeutic agent. One study found that this compound inhibited the growth of cancer cells by targeting a specific protein involved in cell division. Another study showed that this compound could be used to block the activity of a protein involved in inflammation, suggesting its potential use as an anti-inflammatory agent. This compound has also been studied for its potential in treating neurological disorders, such as Alzheimer's disease, by targeting specific proteins involved in neuronal signaling.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-16-2-8-19(9-3-16)25-15-20(23)21-14-17-4-6-18(7-5-17)22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEGHARUDSALIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl [4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4876508.png)

![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)
![3,5-bis(difluoromethyl)-1-({1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4876528.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)
![7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4876547.png)
![N,N-dimethyl-N'-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B4876556.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4876562.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4876568.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876571.png)

![6-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4876596.png)
